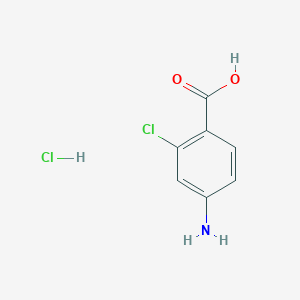

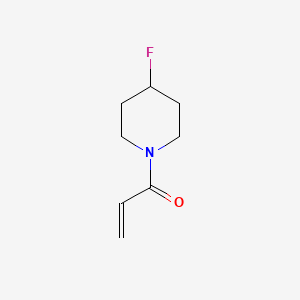

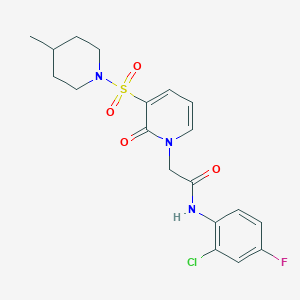

4-Amino-4-ethyl-1Lambda(6)-thiane-1,1-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of heterocyclic compounds such as oxazolidines and thiazolidines has been explored through the reaction of α-amino acid ethyl esters with aromatic aldehydes. Specifically, compounds with hydroxyl or mercapto groups in the β-position have been used to prepare 2-aryl-4-(ethoxycarbonyl)oxazolidines and thiazolidines by fusion with these aldehydes. Further chemical transformations of these compounds have been achieved, such as dehydrogenation using N-bromosuccinimide to yield oxazoles and thiazoles. Additionally, these heterocycles can react with p-nitrobenzaldehyde and piperidine to form Mannich bases. Acetylation followed by cyclization in the presence of anhydrous ZnCl2 leads to the formation of bicyclic compounds, namely 5,6,7,8-tetrahydro-1H,3H-pyrrolo[1,2-c]oxazole (or thiazole)-1,3-diones .

Molecular Structure Analysis

The molecular structure of heterocyclic compounds such as 4-Amino-5-(1-hydroxy-ethyl)-2,4-dihydro-[1,2,4]triazole-3-thione has been elucidated using single crystal x-ray analysis. Thermodynamic calculations have confirmed the stability of this compound as the most stable tautomer when compared to its related structures. The geometric configuration of the molecule has been thoroughly investigated, providing a clear understanding of its three-dimensional arrangement .

Chemical Reactions Analysis

The chemical reactivity of the synthesized heterocycles has been studied through various reactions. The formation of Mannich bases indicates the potential of these compounds to participate in reactions involving the addition of nucleophiles to iminium ions. The cyclization reactions leading to bicyclic structures demonstrate the ability of these molecules to undergo intramolecular transformations under specific conditions, such as the presence of anhydrous ZnCl2 .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized heterocycles have been characterized using a range of spectroscopic techniques. Vibration, absorption, and photoluminescence spectroscopy have been employed to analyze the photophysical properties of the compounds. Theoretical calculations, including density functional theory (DFT), have provided insights into the electronic and non-linear optical properties. Nuclear magnetic resonance (NMR) spectroscopy has been used to correlate theoretical and experimental spectra, confirming the structural integrity of the compounds. Notably, the non-linear optical properties of 4-Amino-5-(1-hydroxy-ethyl)-2,4-dihydro-[1,2,4]triazole-3-thione have been found to be significantly higher than those of urea, indicating its potential as a commercial non-linear optical material .

科学的研究の応用

Medicinal Chemistry Applications

ERK1/2 Inhibitors for Leukemia Treatment : Analog studies of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione have shown potential as substrate-specific ERK1/2 inhibitors in leukemia cells. Alterations in the ethoxy substitution position on the phenyl ring significantly improved the compound's ability to inhibit cell proliferation and induce apoptosis, offering a new avenue for leukemia treatment research (Li et al., 2009).

GnRH Receptor Antagonists : Thieno[2,3-d]pyrimidine-2,4-dione derivatives have been identified as potent human GnRH receptor antagonists, with implications for treating reproductive diseases. The inclusion of a 2-(2-pyridyl)ethyl group on the 5-aminomethyl functionality was crucial for good receptor binding activity, highlighting their potential in drug development (Guo et al., 2003).

Polymer Science Applications

- Ring-Opening Polymerization : The organo-catalyzed ring-opening polymerization of 1,4-dioxane-2,5-dione derivatives derived from glutamic acid has been explored, with implications for developing biodegradable polymers. These studies reveal the potential for creating polymers with controlled molar mass and narrow polydispersity, showcasing the versatility of such compounds in material science (Thillaye du Boullay et al., 2010).

特性

IUPAC Name |

4-ethyl-1,1-dioxothian-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2S/c1-2-7(8)3-5-11(9,10)6-4-7/h2-6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWHITMOYUMVXHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCS(=O)(=O)CC1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-4-ethyl-1Lambda(6)-thiane-1,1-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2,2-trichloro-1-[1-methyl-4-(2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]ethan-1-one hydrobromide](/img/structure/B2519850.png)

![4-[[(4-Bromophenyl)methylamino]-(4-cyanophenoxy)phosphoryl]oxybenzonitrile](/img/structure/B2519853.png)

![8-Azabicyclo[3.2.1]octan-2-one hydrochloride](/img/structure/B2519855.png)

![2-[(E)-2-(2-nitrophenyl)vinyl]quinoline](/img/structure/B2519860.png)